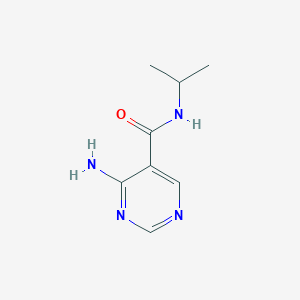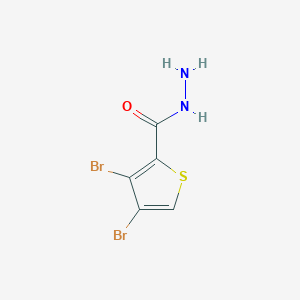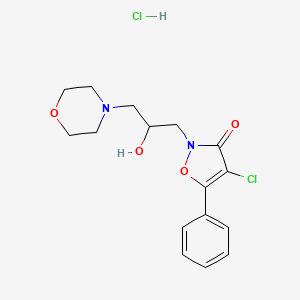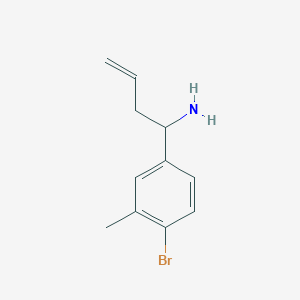
Clindamycin 3-Palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin 3-Palmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better absorption and bioavailability, making it effective in treating various infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin 3-Palmitate involves the esterification of clindamycin with palmitic acid. The process typically includes the following steps:
Dissolution: Clindamycin is dissolved in a suitable solvent.
Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.
Purification: The resulting product is purified using techniques such as column chromatography to remove impurities.
Recrystallization: The purified product is recrystallized to obtain this compound in its final form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale dissolution: Clindamycin is dissolved in industrial-grade solvents.
Controlled esterification: Palmitic acid is added, and the reaction is carefully monitored to ensure complete esterification.
Bulk purification: Techniques such as large-scale chromatography are used to purify the product.
Final processing: The product is recrystallized and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Clindamycin 3-Palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
Hydrolysis: Produces clindamycin and palmitic acid.
Oxidation and Reduction: Can lead to various oxidized or reduced forms of the compound.
Substitution: Results in substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Clindamycin 3-Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Investigated for its potential in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the formulation of pharmaceutical products for better bioavailability and efficacy
Wirkmechanismus
Clindamycin 3-Palmitate exerts its effects by being converted into clindamycin in the body. Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used primarily for oral administration.
Clindamycin Phosphate: A prodrug used for injectable formulations.
Lincomycin: The parent compound from which clindamycin is derived
Uniqueness
Clindamycin 3-Palmitate is unique due to its esterified form, which enhances its bioavailability and absorption compared to other derivatives. This makes it particularly effective in treating infections where high bioavailability is crucial .
Eigenschaften
Molekularformel |
C34H63ClN2O6S |
|---|---|
Molekulargewicht |
663.4 g/mol |
IUPAC-Name |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |
InChI-Schlüssel |
ZGCNMHQDCCSXMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)
![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
![1-[2-(6-Aminopurin-9-yl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B12076534.png)

![2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol](/img/structure/B12076537.png)
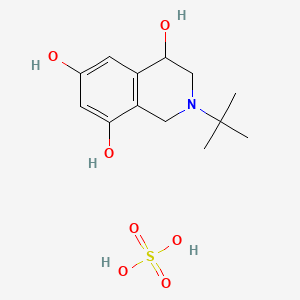
![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)

